Fmoc-D-Alaninol

Übersicht

Beschreibung

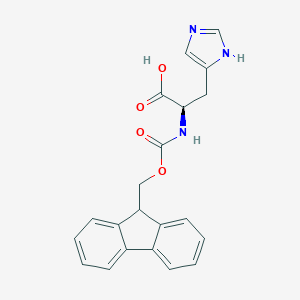

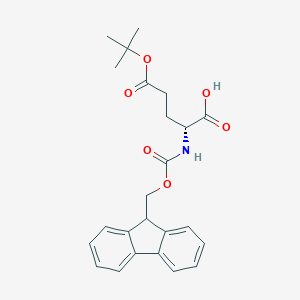

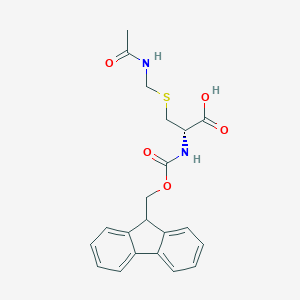

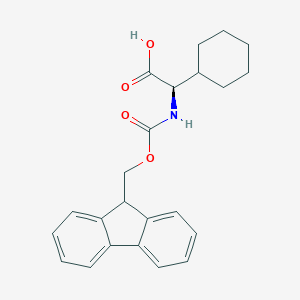

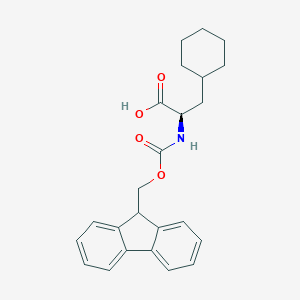

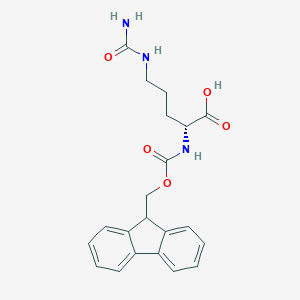

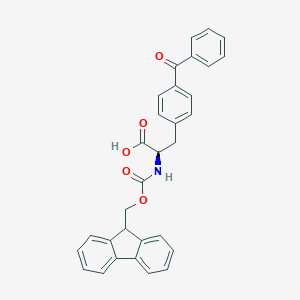

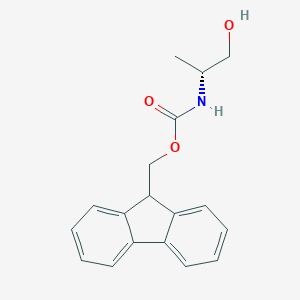

Fmoc-D-Alaninol is a chemical compound with the CAS Number: 202751-95-9. It has a molecular weight of 297.35 and its IUPAC name is 9H-fluoren-9-ylmethyl (1R)-2-hydroxy-1-methylethylcarbamate . It is a solid substance that is stored in dry conditions at 2-8°C .

Synthesis Analysis

Fmoc-D-Alaninol can be synthesized through various methods. One approach involves the use of Fmoc-OSu, a reagent that has been proven to be the source of Fmoc-β-Ala-OH, following a mechanism that involved many deprotonation and elimination steps and a Lossen-type rearrangement as a key sequence .Molecular Structure Analysis

The molecular structure of Fmoc-D-Alaninol is represented by the linear formula C18H19NO3 . The InChI code for this compound is 1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21)/t12-/m1/s1 .Chemical Reactions Analysis

Fmoc-D-Alaninol is used in organic synthesis, particularly in the formation of peptide bonds. The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .Physical And Chemical Properties Analysis

Fmoc-D-Alaninol is a solid substance with a molecular weight of 297.35 . It is stored in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Fmoc-D-Alaninol is used in various synthesis processes and for studying chemical properties. Lalithamba et al. (2014) described an efficient protocol for the activation of N-(9-Fluorenylmethoxycarbonyl)-l-alanine [Fmoc-Ala-OH] and its reduction to Fmoc-l-alaninol. This method is quick and free from racemization. Fmoc-l-alaninol's electronic absorption and fluorescence emission spectra were studied in different solvents to analyze its solvatochromic properties. The study revealed a significant redistribution of π-electron densities in a more polar excited state (Lalithamba, Manohara, Siddlingeshwar, & Shivakumaraiah, 2014).

Self-Assembly and Gelation Studies

Eckes et al. (2014) investigated the self-assembly and gelation properties of an Fmoc-conjugated alanine-lactic acid (Ala-Lac) sequence. This study showed that Fmoc-conjugated peptides can self-assemble into nanostructures that gel in water, even without β-sheet-like amide-amide hydrogen bonding, previously thought to be crucial for self-assembly. The research contributes to understanding the self-assembly of short, conjugated peptides and their potential biomedical applications (Eckes, Mu, Ruehle, Ren, & Suggs, 2014).

Peptide Synthesis and Solid-Phase Applications

Fmoc-D-Alaninol plays a crucial role in peptide synthesis. The Merrifield peptide synthesis was studied by Larsen et al. (1993), utilizing Fmoc as the N-α-protecting group. The study revealed that the Fmoc group influences the secondary structure of peptides, supporting mainly a β-sheet conformation (Larsen, Christensen, Holm, Zillmer, & Nielsen, 1993).

Anticancer Agent Synthesis

Stach et al. (2015) used Fmoc-D-Alaninol in the synthesis of the anticancer peptaibol culicinin D. This involved an improved attachment of a C-terminal amino acid alcohol building block, demonstrating Fmoc-D-Alaninol's role in synthesizing complex bioactive compounds (Stach et al., 2015).

Bio-inspired Functional Materials

Fmoc-D-Alaninol is used in the fabrication of functional materials due to its self-assembly features. Tao et al. (2016) highlighted the role of Fmoc-modified amino acids in self-organizing for applications related to cell cultivation, drug delivery, and therapeutics (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Safety And Hazards

Zukünftige Richtungen

The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin . This makes it a valuable resource for research in the post-genomic world .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZCEJUGNDJXMH-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426111 | |

| Record name | Fmoc-D-Alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Alaninol | |

CAS RN |

202751-95-9 | |

| Record name | Fmoc-D-Alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.